Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, an ethoxyphenyl group, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction. This involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions to form the quinoline scaffold.
Next, the ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the quinoline intermediate with 4-ethoxyaniline in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Finally, the esterification of the carboxylic acid group is carried out using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ greener chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and aromatic substituents. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Ethyl 4-[(4-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-3-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
Ethyl 4-aminoquinoline-3-carboxylate: A related compound with an amino group instead of the ethoxyphenyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 4-(4-ethoxyanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-18-12-10-17(11-13-18)26-23-20-14-9-16-7-5-6-8-19(16)22(20)25-15-21(23)24(27)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,26) |
InChI Key |
VZSGIIKDDYDQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.